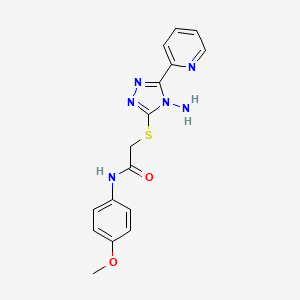

![molecular formula C24H16FN3O2 B3015900 1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901044-62-0](/img/structure/B3015900.png)

1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

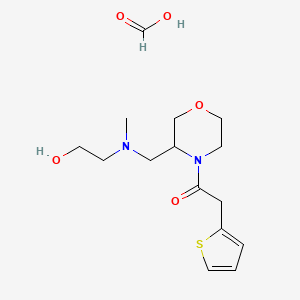

The compound is a complex organic molecule with multiple functional groups, including a fluorophenyl group, a phenyl group, a dioxino group, and a pyrazoloquinoline group. These groups suggest that the compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The fluorophenyl and phenyl groups are aromatic, while the dioxino and pyrazoloquinoline groups contain heteroatoms (oxygen and nitrogen, respectively) which can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include the presence of polar groups, the degree of conjugation in the molecule, and the presence of aromatic rings .Scientific Research Applications

Photophysical Properties and Fluorescence Applications

Fluorescence Quenching and Recovery : Pyrazolo[3,4-b]quinoline derivatives, including compounds structurally related to "1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline," exhibit unique fluorescence quenching and recovery properties. They are highly efficient organic fluorescent materials suitable for OLED applications. Their fluorescence remains stable in various solvents and conditions, but can be efficiently quenched by protic acid, a process that is reversible and can be fully recovered, indicating potential applications in pH sensing and environmental monitoring (Mu et al., 2010).

Molecular Logic Gates : Certain derivatives have been explored for their photophysical properties, especially the effects of substituents on excited-state deactivation and molecular logic gate implementation. These properties make them candidates for advanced applications in computing and information processing, demonstrating their potential as unimolecular logic circuits capable of performing arithmetic operations (Uchacz et al., 2019).

Sensing Applications

- Fluorescent Sensors : Novel fluorescing dyes based on the pyrazolo[3,4-b]quinoline skeleton have been synthesized and investigated as sensors for the fluorescence detection of small inorganic cations in solvents of different polarities. These compounds act as sensors through an electron transfer mechanism, which is retarded upon complexation with inorganic cations, highlighting their potential in developing new fluorescent indicators for various applications (Mac et al., 2010).

Electroluminescence and OLEDs

- Light-Emitting Features of Cardo-Type Derivatives : Several 1H-pyrazolo[3,4-b]quinoline derivatives exhibit strong fluorescence in both solution and solid state, with potential applications as dye chromophores for OLEDs. Their electroluminescence covers a broad spectral range, indicating their utility in developing light-emitting devices with specific color outputs (Gondek et al., 2008).

Quantum Chemical Simulations and Mechanistic Insights

- Optical Absorption and Fluorescence Properties : Quantum-chemical simulations alongside experimental research have provided insights into the absorption and fluorescence properties of fluoro derivatives of pyrazoloquinoline. These studies demonstrate how the solvent can influence fluorescence properties, offering avenues for manipulating these properties for various applications (Brik et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

12-(4-fluorophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16FN3O2/c25-16-6-8-17(9-7-16)28-24-18-12-21-22(30-11-10-29-21)13-20(18)26-14-19(24)23(27-28)15-4-2-1-3-5-15/h1-9,12-14H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELBJDGZPZAODN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3015818.png)

![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3015827.png)

![N-(3-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3015831.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-ol](/img/structure/B3015832.png)

![1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3015834.png)

![6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3015836.png)